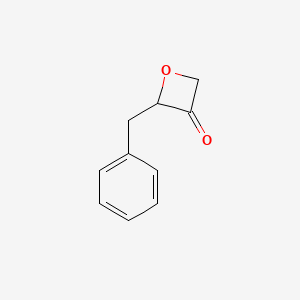
6-O-Benzyl D-Mannose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-O-Benzyl D-Mannose is a derivative of D-mannose, a naturally occurring sugar This compound is characterized by the presence of a benzyl group attached to the sixth carbon of the mannose molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-Benzyl D-Mannose typically involves the protection of hydroxyl groups followed by selective benzylation. One common method starts with D-mannitol, which reacts with triphenylchloromethane in the presence of pyridine to form 1-triphenylmethyl mannitol. This intermediate undergoes benzylation with benzyl chloride under the catalysis of sodium hydride (NaH) in dimethylformamide (DMF) to yield 2,3,4,5,6-penta-O-benzyl-1-triphenylmethyl mannitol. Subsequent reactions, including treatment with boron trifluoride etherate (BF3.Et2O) and oxidation using the Collins method, produce this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity, including the use of automated reactors and continuous flow systems.
Análisis De Reacciones Químicas
Types of Reactions
6-O-Benzyl D-Mannose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines in the presence of catalysts like palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl aldehyde or benzoic acid, while reduction can produce benzyl alcohol.
Aplicaciones Científicas De Investigación
6-O-Benzyl D-Mannose has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its role in glycosylation processes and its potential as a probe for carbohydrate-binding proteins.
Medicine: Research has shown its potential in developing antimicrobial and anti-tumor agents.
Mecanismo De Acción
The mechanism of action of 6-O-Benzyl D-Mannose involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it inhibits bacterial adhesion to host cells by mimicking natural mannose structures, thereby preventing infection . In anti-tumor research, it may interfere with cellular signaling pathways critical for cancer cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
D-Mannose: A naturally occurring sugar with similar structural features but lacking the benzyl group.
6-O-Benzyl D-Glucose: Another benzylated sugar with a similar structure but different stereochemistry.
2,3,4,6-Tetra-O-benzyl-D-mannose: A compound with multiple benzyl groups attached to the mannose molecule.
Uniqueness
6-O-Benzyl D-Mannose is unique due to its specific benzylation at the sixth carbon, which imparts distinct chemical and biological properties. This selective modification allows for targeted interactions in various applications, making it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C12H16O6 |
|---|---|
Peso molecular |
256.25 g/mol |
Nombre IUPAC |
(2R,3S,4S,5S)-2-(hydroxymethyl)-6-phenoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C12H16O6/c13-6-8-9(14)10(15)11(16)12(18-8)17-7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9-,10+,11+,12?/m1/s1 |
Clave InChI |
NEZJDVYDSZTRFS-IKQSSVLVSA-N |
SMILES isomérico |
C1=CC=C(C=C1)OC2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES canónico |
C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate](/img/structure/B13436703.png)
![(4S)-3-[(2R)-2-[(R)-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl][(4-fluorophenyl)amino]methyl]-4-[2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]-1-oxobutyl]-4-phenyl-2-oxazolidinone](/img/structure/B13436714.png)
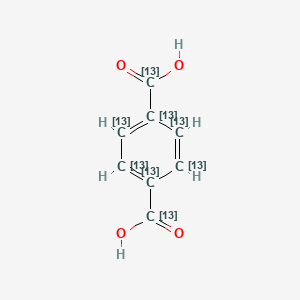

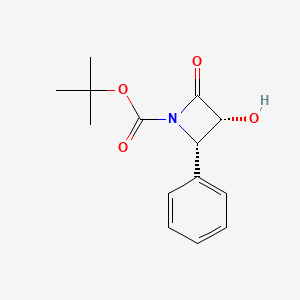
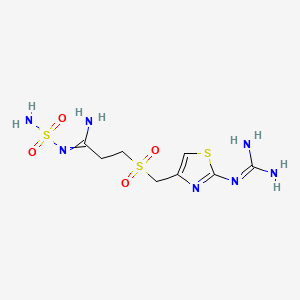
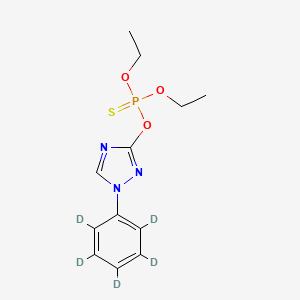


![N'-Cyano-N-[(6-methoxy-3-pyridinyl)methyl]-N-methylethanimidamide](/img/structure/B13436759.png)
![2-(2-Furanylmethyl)-6-(4-hydroxyphenyl)-8-(phenylmethyl)imidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B13436762.png)
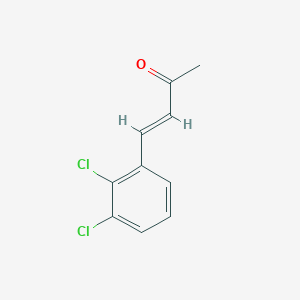
![1-[(8S,13S,14S,17R)-17-hydroxy-13-methylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-yl]propan-1-one](/img/structure/B13436766.png)
